1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-
Description
IUPAC Nomenclature and Structural Representation
The compound 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-1H-indole-2-carboxamide derives its systematic name from the IUPAC rules for polycyclic heteroaromatic systems. The parent structure is the 1H-indole framework, a bicyclic system comprising a benzene ring fused to a pyrrole ring. The numbering begins at the nitrogen atom in the pyrrole ring (position 1), proceeds clockwise around the pyrrole, and continues into the benzene ring.
Substituents are assigned positions based on this numbering:
- Carboxamide group (-CONH₂) at position 2.
- Chlorine atom at position 5 on the benzene ring.
- (2,4-Dimethylphenyl)sulfonyl group (-SO₂-C₆H₃(CH₃)₂-2,4) at position 3.
The sulfonyl group (-SO₂-) bridges the indole’s position 3 and the 2,4-dimethylphenyl ring, which is a benzene derivative with methyl groups at positions 2 and 4. The structural representation (Figure 1) highlights these substituents and their spatial arrangement.
| Component | Position | Group |
|---|---|---|
| Indole core | - | C₈H₆N |
| Carboxamide | 2 | -CONH₂ |
| Chlorine | 5 | -Cl |
| Sulfonyl-linked aryl group | 3 | -SO₂-C₆H₃(CH₃)₂-2,4 |
Figure 1: Structural breakdown of 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-1H-indole-2-carboxamide.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₅ClN₂O₃S is calculated as follows:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 17 | 12.01 | 204.17 |
| Hydrogen (H) | 15 | 1.008 | 15.12 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | - | - | 362.83 g/mol |
This aligns with analogs such as 5-chloro-3-(2,6-dichlorophenyl)sulfonyl-1H-indole-2-carboxamide (C₁₅H₉Cl₃N₂O₃S, MW 403.7 g/mol), where substituting dichloro groups with dimethyl groups reduces halogen content and increases hydrocarbon contribution.
Isomeric Considerations and Stereochemical Features
The compound exhibits no stereoisomerism due to:
- Planar aromatic systems : The indole and 2,4-dimethylphenyl rings lack tetrahedral centers, preventing geometric isomerism.
- Symmetry in substituents : The 2,4-dimethylphenyl group’s symmetry eliminates positional isomerism for the methyl groups.
- Absence of chiral centers : All substituents (Cl, SO₂, CONH₂) are attached to sp²-hybridized carbons or nitrogen, precluding enantiomerism.
However, tautomerism is theoretically possible in the indole’s pyrrole ring, though the 1H-indole form is highly stabilized by aromaticity. The sulfonyl group’s tetrahedral sulfur atom adopts a rigid geometry, but its conjugation with the aryl ring restricts rotational freedom, creating a fixed orientation relative to the indole core.
Table 2: Key structural features influencing isomerism.
| Feature | Impact on Isomerism |
|---|---|
| Aromatic indole core | Prevents geometric isomerism |
| 2,4-Dimethylphenyl symmetry | Eliminates positional isomerism |
| Sulfonyl group geometry | Fixed orientation due to conjugation |
Properties
CAS No. |
540740-92-9 |
|---|---|
Molecular Formula |
C17H15ClN2O3S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-chloro-3-(2,4-dimethylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-3-6-14(10(2)7-9)24(22,23)16-12-8-11(18)4-5-13(12)20-15(16)17(19)21/h3-8,20H,1-2H3,(H2,19,21) |
InChI Key |
DVKJMWLZPHIJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Indole Functionalization
- The indole nucleus is typically prepared or procured with a carboxylate group at position 2, often as an ethyl ester derivative (ethyl 5-chloro-1H-indole-2-carboxylate).
- The 5-chloro substituent is introduced either by direct chlorination of the indole ring or by using a chlorinated indole precursor.
- The 3-position is functionalized by nucleophilic substitution or coupling reactions to introduce the sulfonyl group.
Sulfonyl Group Introduction
- The 3-(2,4-dimethylphenyl)sulfonyl substituent is introduced by oxidation of the corresponding 3-arylthio indole intermediate.
- The 3-arylthio indole is synthesized by reaction of 1H-indole-2-carboxylic acid derivatives with arylthiodisulfides in the presence of sodium hydride, following the Atkinson method.
- Subsequent oxidation of the 3-arylthio indole with an oxidizing agent such as 3-chloroperoxybenzoic acid (MCPBA) converts the thioether to the sulfone.
Conversion to Carboxamide
- The ethyl ester of the 5-chloro-3-(2,4-dimethylphenyl)sulfonyl-1H-indole-2-carboxylate is converted to the corresponding carboxamide by treatment with concentrated ammonium hydroxide in a sealed tube.
- This amidation step is crucial to obtain the 1H-indole-2-carboxamide structure.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-Arylthio indole formation | 1H-indole-2-carboxylic acid + arylthiodisulfide + NaH | High (not specified) | Atkinson method; regioselective substitution at C-3 |
| Oxidation to sulfone | 3-chloroperoxybenzoic acid (MCPBA) | 43-90 | Oxidation of thioether to sulfone; mild conditions to preserve indole |
| Ester to carboxamide conversion | Concentrated NH4OH, sealed tube, heating | High (not specified) | Amidation of ester to carboxamide |
Yields vary depending on the exact substituents and reaction scale but are generally moderate to high for each step.
Representative Synthetic Route Summary
Synthesis of ethyl 5-chloro-1H-indole-2-carboxylate : Starting from chlorinated indole precursors or via chlorination of indole-2-carboxylate esters.
Formation of 3-(2,4-dimethylphenyl)thio intermediate : Reaction of the indole ester with 2,4-dimethylphenylthiodisulfide in the presence of sodium hydride.
Oxidation to sulfone : Treatment of the thioether intermediate with MCPBA to yield the 3-(2,4-dimethylphenyl)sulfonyl derivative.
Amidation : Conversion of the ester to the carboxamide by heating with concentrated ammonium hydroxide in a sealed tube.
Analytical and Characterization Data
- Melting points for related sulfonyl indole carboxamides range from approximately 224 to 264 °C, indicating high purity crystalline products.
- NMR Spectroscopy : Characteristic signals include aromatic protons of the indole and phenyl rings, methyl groups of the 2,4-dimethylphenyl sulfonyl substituent, and amide NH protons.
- IR Spectroscopy : Key absorptions include sulfone S=O stretches (~1130-1327 cm⁻¹), amide C=O (~1670 cm⁻¹), and N-H stretches (~3200-3400 cm⁻¹).
- Elemental analysis confirms the expected composition consistent with the molecular formula C17H14ClN2O3S for related compounds.
Research Findings and Optimization Notes
- The oxidation step with MCPBA is critical and must be carefully controlled to avoid over-oxidation or degradation of the indole core.
- Amidation under sealed tube conditions with concentrated ammonium hydroxide provides high conversion without racemization or side reactions.
- The sulfonyl substituent significantly influences biological activity, so purity and regioselectivity in its introduction are essential.
- Alternative oxidants and milder amidation conditions have been explored but MCPBA and ammonium hydroxide remain standard due to reliability and yield.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been extensively studied for its potential therapeutic effects. It has shown promise as a brain-type glycogen phosphorylase inhibitor, which could be beneficial in treating ischemic brain injury . Additionally, it has been used in the preparation of potential fructose bisphosphatase inhibitors and protein kinase Cθ inhibitors . Its ability to cross the blood-brain barrier makes it a valuable candidate for neurological research .
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- involves its interaction with brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, the compound can reduce glucose content, improve cellular energy metabolism, and control cell apoptosis . This regulation of glucose metabolism and inhibition of apoptosis-related proteins contribute to its protective effects against cerebral ischemia-reperfusion injury .
Comparison with Similar Compounds
Table 1: Sulfonyl Substituent Comparisons
Halogen Substitution at Position 5
The chlorine atom at position 5 distinguishes this compound from fluoro-substituted analogs:
- 5-Fluoro Derivatives : describes N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C22H16FN2O2), synthesized via sodium ethoxide-mediated coupling. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .
- 5-Chloro Derivatives : Chlorine’s larger atomic radius could improve hydrophobic interactions in biological systems, as seen in CB1 allosteric modulators (e.g., compound ICAM-b in ) .
Carboxamide Nitrogen Modifications
The primary carboxamide group in the target compound contrasts with secondary or tertiary amides in other analogs:
- Phenethyl-Substituted Amides: highlights CB1 modulators like compound 13 (5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide), where the amide nitrogen is substituted with a phenethyl group. These modifications enhance potency (EC50 = 50 nM) by optimizing interactions with CB1’s allosteric site .
- Antihyperlipidemic Amides : reports N-(benzoylphenyl)-1H-indole-2-carboxamides with unsubstituted amide nitrogens, demonstrating triglyceride-lowering effects at 15 mg/kg in rats .
Physicochemical Data
Biological Activity
1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- is a compound with significant biological activity, particularly in the fields of oncology and virology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C24H21ClN2O4S
- Molecular Weight : 468.95 g/mol
- CAS Number : 2493426-43-8
These properties indicate that the compound belongs to the indole class, which is known for diverse biological activities.
Biological Activity Overview
1H-Indole-2-carboxamide derivatives have been studied for their potential as anticancer agents and antiviral compounds. The specific compound 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- has demonstrated notable effects in inhibiting cancer cell proliferation and modulating important cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell growth through various mechanisms:
- Inhibition of WNT Pathway : The compound has been identified as a selective inhibitor of Dishevelled (DVL1), a key protein in the WNT signaling pathway. In vitro assays showed that the enantiomer (S)-5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- exhibited an EC50 of 0.49 ± 0.11 μM against DVL1 and inhibited the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM .
- Reactive Oxygen Species (ROS) Production : The compound induced high levels of ROS in treated cells, contributing to its cytotoxic effects on cancer cells .
- Binding Affinity Studies : Molecular dynamics simulations indicated that key interactions within the binding site involved π-cation interactions and hydrogen bonds, which are critical for its inhibitory activity .
Antiviral Activity
The indole derivatives have also been explored for their antiviral properties:
- Inhibition of HIV : Compounds structurally related to 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]- have shown promise as HIV inhibitors by targeting viral enzymes and cellular processes essential for viral replication .
Table: Summary of Biological Activities
| Activity Type | Target | EC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | DVL1 | 0.49 ± 0.11 | Inhibition of WNT pathway |
| Anticancer | HCT116 Cells | 7.1 ± 0.6 | Induction of ROS |
| Antiviral | HIV | Varies | Inhibition of viral replication |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-1H-indole-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via coupling reactions between sulfonyl chloride intermediates and indole-carboxamide precursors. A reported procedure involves reacting 5-chloro-1H-indole-2-carboxamide with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Yield optimization (83% in one protocol) is achieved by controlling stoichiometry, solvent polarity (ethanol or DMF), and reaction time .
- Key Data :
- Yield: 52–83% depending on amine substituents .
- Purification: Recrystallization from ethanol yields a white solid (mp 216–228°C) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H NMR , IR , and elemental analysis:
- 1H NMR (CDCl₃ or DMSO-d₆): Key peaks include aromatic protons (δ 6.95–8.28 ppm), sulfonyl-linked methyl groups (δ 2.17–2.26 ppm), and exchangeable NH signals (δ 10.05–10.31 ppm, disappears with D₂O) .
- IR : Confirm carboxamide (ν ~1650 cm⁻¹) and NH stretches (ν ~3209 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed values for C, H, Cl, N, and S .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Use PPE (gloves, goggles) and fume hoods due to reactive intermediates (e.g., sulfonyl chlorides). Monitor thermal stability (decomposition >200°C) and avoid inhalation of fine powders. Refer to SDS guidelines for sulfonamide derivatives, emphasizing proper waste disposal .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict binding interactions of this compound with HIV-1 reverse transcriptase (RT)?
- Methodological Answer :
Model Preparation : Use AmberTools to parameterize the compound’s force field .
Docking : Employ MOE or AutoDock Vina to dock into the NNRTI pocket of HIV-1 RT (PDB: 1RTD).
MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds with Lys101, Tyr181, and Tyr188 .
- Key Metrics :
- Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding.
- Free energy calculations (MM-PBSA) quantify binding affinity .
Q. How do structural modifications (e.g., substituents on the sulfonyl group) affect antiviral activity?
- Methodological Answer :
- SAR Study : Synthesize analogs with varied sulfonyl substituents (e.g., 3,5-dimethyl vs. 2,4-dimethylphenyl).
- Bioassay : Test against HIV-1 RT in vitro (IC₅₀) and cellular assays (EC₅₀).
- Data Analysis : Correlate substituent bulkiness/logP with activity. For example, 2,4-dimethylphenyl enhances hydrophobic interactions vs. 3,5-dimethyl .
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the indole-carboxamide core?
- Methodological Answer :
- XRD Analysis : Grow single crystals via slow evaporation (ethanol/water). Resolve tautomerism (e.g., keto-enol) using Hirshfeld surface analysis.
- DFT Calculations : Compare experimental vs. computed bond lengths (e.g., C=O vs. C–OH). A 2016 study on similar indoles confirmed the keto form predominates .
- Key Data :
- C=O bond length: ~1.22 Å (experimental) vs. 1.23 Å (DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
